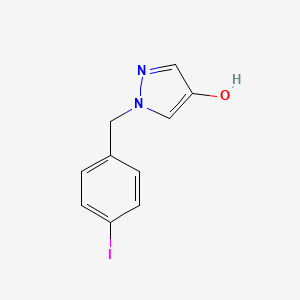

1-(4-Iodo-benzyl)-1H-pyrazol-4-ol

描述

Contextual Importance of the Pyrazole (B372694) Scaffold in Advanced Organic and Material Sciences

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, recognized for its versatile biological activities and unique physicochemical properties. numberanalytics.comnih.gov Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlookchem.com In medicinal chemistry, the pyrazole ring is a key component in numerous drugs, demonstrating anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.commdpi.com Its presence in commercially successful drugs highlights its importance in therapeutic agent design. nih.govmdpi.com

In the realm of materials science, pyrazole-based compounds are investigated for their applications in creating novel materials such as luminescent compounds and conducting polymers. numberanalytics.com The structural versatility of the pyrazole ring allows for fine-tuning of electronic and photophysical properties, making it a valuable building block for functional materials. nih.gov The ability of pyrazoles to act as ligands for metal ions also opens up avenues in catalysis and coordination chemistry. nih.gov

Structural Features of 1H-Pyrazol-4-ol Systems

The 1H-pyrazol-4-ol system is characterized by a five-membered pyrazole ring with a hydroxyl group at the 4-position. nih.gov This arrangement influences the molecule's electronic properties and reactivity. The pyrazole ring itself is aromatic, a feature that imparts stability to the molecule. nih.gov Electrophilic substitution reactions on the pyrazole ring typically occur at the 4-position, while nucleophilic attacks are favored at the 3 and 5-positions. nih.govmdpi.com The presence of the hydroxyl group at the 4-position can modulate this reactivity, potentially directing or influencing subsequent chemical transformations.

The tautomeric nature of the pyrazole ring, where the proton on the nitrogen atom can migrate, adds another layer of complexity and versatility to its chemical behavior. mdpi.com The specific tautomeric form present can have significant implications for the molecule's interactions and reactivity.

Role of the 4-Iodo-benzyl Substituent in Chemical Design and Synthesis

The iodine atom at the 4-position of the benzyl (B1604629) ring is a particularly significant feature. Halogen atoms, especially iodine, are valuable in organic synthesis as they can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net This allows for the introduction of a wide range of other functional groups at this position, making the 4-iodobenzyl moiety a versatile handle for creating a library of diverse molecular structures. This synthetic flexibility is a key aspect of its role in chemical design, enabling the systematic exploration of structure-activity relationships. rsc.org

Research Landscape and Emerging Trends for 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol Type Compounds

Research into pyrazole derivatives is a dynamic and expanding field, driven by their proven and potential applications. mdpi.comnih.gov The development of novel synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed processes, continues to facilitate the efficient construction of complex pyrazole-containing molecules. nih.govmdpi.com

For compounds like this compound, the focus of current and future research likely lies in several key areas. The versatility of the 4-iodobenzyl group makes it an excellent starting point for the synthesis of new derivatives through various cross-coupling reactions. These new compounds can then be screened for a range of biological activities, building on the known pharmacological profile of the pyrazole scaffold.

Furthermore, the exploration of their potential in materials science is an emerging trend. The combination of the pyrazole core and the modifiable iodobenzyl group could lead to the development of new functional materials with tailored optical, electronic, or catalytic properties. The ongoing investigation into the diverse applications of pyrazole-based compounds ensures that molecules like this compound will remain subjects of scientific interest. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOOCKQKEVGGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 4 Iodo Benzyl 1h Pyrazol 4 Ol and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol and its analogs. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, detailed information about the molecular framework can be obtained. bohrium.comcore.ac.uk

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For a compound like this compound, distinct signals would be expected for the protons on the pyrazole (B372694) ring, the benzylic methylene (B1212753) protons, and the protons of the iodobenzyl group. The chemical shifts of the pyrazole ring protons are indicative of their electronic environment, which can be influenced by the substituents. youtube.com The coupling patterns between adjacent protons help to establish the connectivity within the molecule. In related pyrazole derivatives, the chemical shifts for pyrazole protons can vary, but they provide key structural insights. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the pyrazole and iodobenzyl rings provide valuable information. For instance, the carbon atom attached to the iodine will have a characteristic chemical shift. The positions of the pyrazole ring carbons (C3, C4, and C5) are also diagnostic and can be used to confirm the substitution pattern. core.ac.ukmdpi.com In studies of analogous pyrazolo[3,4-d]pyrimidines, the complete assignment of ¹³C signals was achieved using two-dimensional techniques like HMQC and HMBC. core.ac.uk

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic structure of the nitrogen-containing pyrazole ring. The chemical shifts of the two nitrogen atoms (N1 and N2) are highly sensitive to their hybridization state and involvement in tautomeric equilibria or hydrogen bonding. mdpi.com For instance, in the study of 1-phenyl-1H-pyrazol-3-ol, ¹⁵N NMR was crucial in distinguishing between different tautomeric forms in various solvents. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to establish long-range connectivities within the molecule. nih.gov These techniques are particularly valuable for complex substituted pyrazole derivatives. nih.gov

Table 1: Representative NMR Data for Substituted Pyrazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-Phenyl-1H-pyrazol-3-ol | ¹H | 12.16 (OH), 7.67 (H-5), 7.52-7.25 (Ph), 5.92 (H-4) | mdpi.com |

| ¹³C | 164.0 (C-3), 139.4 (Ph C-1), 129.6 (Ph C-3,5), 129.1 (C-5), 125.9 (Ph C-4), 118.6 (Ph C-2,6), 94.2 (C-4) | mdpi.com | |

| ¹⁵N | 203.2 (N-1), 277.7 (N-2) | mdpi.com | |

| 4-(3-Nitro-1H-pyrazol-1-yl)benzonitrile | ¹H | 8.11 (H-5), 7.95 (Ar-H), 7.85 (Ar-H), 7.18 (H-4) | sci-hub.st |

| ¹³C | 157.0, 141.3, 134.1, 132.5, 119.9, 118.0, 110.7, 105.2 | sci-hub.st |

Note: This table presents data for analogous structures to illustrate the types of chemical shifts observed. Specific data for this compound would require experimental determination.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of iodine, with its characteristic isotopic pattern, would be a key feature in the mass spectrum. Fragmentation patterns observed in the mass spectrum can provide additional structural information. In pyrazole derivatives, common fragmentation pathways often involve cleavage of the substituents from the pyrazole ring. researchgate.netresearchgate.net

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is crucial for confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. sci-hub.st For example, HRMS was used to confirm the elemental composition of various N-substituted pyrazoles. sci-hub.st

Table 2: Mass Spectrometry Data for Pyrazole Derivatives

| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference |

|---|---|---|---|

| 1-Phenyl-1H-pyrazol-3-yl thiophene-2-carboxylate | ESI | 265 | mdpi.com |

| 4-(3-Nitro-1H-pyrazol-1-yl)benzonitrile | ESI | 215.0569 | sci-hub.st |

| 1-(4-(Trifluoromethyl)benzyl)-3-nitro-1H-pyrazole | ESI | 300.0596 | sci-hub.st |

Note: The table shows representative mass spectrometry data for analogous compounds. The exact m/z value for this compound would need to be determined experimentally.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. derpharmachemica.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, N-H stretching (if tautomerism occurs), C-H stretching of the aromatic and pyrazole rings, C=C and C=N stretching within the rings, and the C-I stretching of the iodobenzyl group. The position and shape of the O-H and N-H bands can provide information about hydrogen bonding. mdpi.com In a study of 4-halogenated-1H-pyrazoles, the N-H stretching frequency was observed to decrease with decreasing electronegativity of the halogen substituent. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the pyrazole ring and the C-I bond.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental IR and Raman spectra. derpharmachemica.comresearchgate.net

Table 3: Characteristic IR Frequencies for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching (H-bonded) | 3100-3180 | mdpi.com |

| C-H | Aromatic Stretching | ~3000-3100 | derpharmachemica.com |

| C=N | Stretching | ~1427 | derpharmachemica.com |

| C-N | Stretching | 1130-1200 | derpharmachemica.com |

| Pyrazole Ring | Deformation | ~634-640 | derpharmachemica.com |

Note: This table provides general ranges for characteristic functional groups in pyrazole derivatives.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and provide information about its chromophoric system. nih.gov

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would show absorption bands corresponding to π→π* and n→π* electronic transitions within the pyrazole and iodobenzyl moieties. The position and intensity of these bands are influenced by the substituents and the solvent polarity. In a study of pyrazolo[3,4-b]quinoline, the absorption spectra were used to study the tautomeric equilibrium in different solvents. nih.gov

Fluorescence Spectroscopy: Many pyrazole derivatives exhibit fluorescence, and the emission spectrum can provide further insights into the electronic structure and excited state properties. The fluorescence properties, such as the quantum yield and lifetime, can be sensitive to the molecular environment and can be used to probe interactions with other molecules. nih.gov For some pyrazole-based chemosensors, changes in fluorescence upon binding to metal ions are used for detection. nih.gov

X-ray Diffraction Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For this compound, a single-crystal X-ray structure would definitively confirm its molecular structure and provide insights into its packing in the crystal lattice. This analysis would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., O-H···N) and halogen bonds (e.g., C-I···N or C-I···π), which play a crucial role in the self-assembly of molecules in the solid state. nih.govresearchgate.net The study of intermolecular interactions is critical for understanding the physical properties of the material. spuvvn.edu In many pyrazole derivatives, hydrogen bonding is a dominant feature in their crystal structures. nih.gov

Investigation of Tautomeric Forms in Pyrazolols via Spectroscopic Methods

Pyrazolols, including this compound, can exist in different tautomeric forms, most commonly the keto and enol forms. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of the substituents. nih.govlibretexts.orglibretexts.orgmasterorganicchemistry.com Spectroscopic methods are essential for studying this tautomerism. bohrium.comresearchgate.net

NMR Spectroscopy: NMR is a particularly powerful technique for investigating tautomeric equilibria in solution. bohrium.com The chemical shifts of the protons and carbons of the pyrazole ring are sensitive to the tautomeric form. In cases of slow exchange between tautomers, separate signals for each form may be observed. In cases of fast exchange, averaged signals are observed, and the position of these signals can provide information about the relative populations of the tautomers. bohrium.com ¹⁵N NMR is also highly informative, as the nitrogen chemical shifts differ significantly between the keto and enol forms. mdpi.com

UV-Vis and IR Spectroscopy: Changes in the UV-Vis absorption and IR spectra with solvent polarity or temperature can also indicate a shift in the tautomeric equilibrium. nih.govnih.gov For example, the presence of both C=O and O-H stretching bands in the IR spectrum can suggest the co-existence of keto and enol forms. nih.gov

X-ray Crystallography: In the solid state, X-ray crystallography can identify the specific tautomeric form that crystallizes. mdpi.com However, it is important to note that the tautomeric form present in the solid state may not be the dominant form in solution.

By combining data from these various spectroscopic techniques, a comprehensive understanding of the structure, properties, and dynamic behavior of this compound and its analogs can be achieved.

Reactivity and Mechanistic Investigations of 1 4 Iodo Benzyl 1h Pyrazol 4 Ol Type Compounds

Reaction Pathways of the Pyrazole (B372694) Ring System

The pyrazole ring, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique electronic nature. The presence of the hydroxyl group at the C4 position and the benzyl (B1604629) group at the N1 position significantly influences its reaction patterns.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com For the pyrazole ring in 1-(4-iodo-benzyl)-1H-pyrazol-4-ol, the substitution pattern is directed by the existing substituents. The hydroxyl group at C4 is a strong activating group and an ortho-, para- director. However, since the para-position (relative to the hydroxyl group) is the N1 atom, and the ortho-positions are C3 and C5, electrophilic attack is anticipated at these carbon atoms.

The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a cationic intermediate known as a σ-complex or benzenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The stability of this intermediate determines the reaction's feasibility and regioselectivity. The hydroxyl group can stabilize the positive charge at C3 and C5 through resonance, making these positions the most likely sites for substitution.

Common electrophilic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or another iodine atom at the C3 or C5 position.

Nitration: Substitution with a nitro group (NO2) using nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: While classic Friedel-Crafts reactions can be challenging on some heterocyclic systems, modifications may allow for the introduction of alkyl or acyl groups. masterorganicchemistry.com

A plausible mechanism for electrophilic substitution, such as selenocyanation, involves the electrophile (e.g., Cl-SeCN) attacking the electron-rich pyrazole ring to form an intermediate, which then undergoes deprotonation to yield the final substituted product. beilstein-journals.org

Transformations Involving the 4-Iodo-benzyl Moiety

The 4-iodobenzyl group is a versatile functional handle, primarily due to the carbon-iodine bond. The iodine atom serves as an excellent leaving group in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. lookchem.comvulcanchem.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. researchgate.netnobelprize.org The aryl iodide of the 4-iodobenzyl moiety is an ideal substrate for these reactions.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This is a highly versatile method for forming new carbon-carbon bonds, allowing for the connection of the benzyl scaffold to a wide array of aryl, heteroaryl, vinyl, or alkyl groups. rsc.orgresearchgate.net The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. rsc.org This method allows for the introduction of vinyl groups onto the benzyl ring, providing a gateway to further functionalization. The mechanism typically involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) and requires a base. organic-chemistry.orgyoutube.com The Sonogashira coupling is invaluable for synthesizing arylalkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Biaryl or Styrenyl derivative |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | Internal Alkyne |

Organometallic Reactions (e.g., Lithium-Halogen Exchange, Zincate-Mediated Functionalization)

The carbon-iodine bond can be converted into a carbon-metal bond, transforming the electrophilic aryl iodide into a potent nucleophilic organometallic reagent.

Lithium-Halogen Exchange: This is a fundamental reaction where the iodine atom is swapped with a lithium atom, typically by using an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures (-78 °C to -100 °C). wikipedia.orgresearchgate.net The rate of exchange follows the trend I > Br > Cl, making the selective exchange of iodine possible. wikipedia.org This process generates a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups onto the benzyl ring. The reaction is extremely fast and often kinetically controlled. wikipedia.orgharvard.edu

Zincate-Mediated Functionalization: The aryllithium species generated from lithium-halogen exchange can be further transmetalated with a zinc salt (e.g., ZnCl₂) to form an organozinc reagent. These organozinc compounds are generally more stable and less reactive than their organolithium counterparts. They are key reagents in Negishi coupling reactions, where they are coupled with other organic halides in the presence of a palladium or nickel catalyst. nobelprize.org This approach offers excellent functional group tolerance. nobelprize.org

Intramolecular Cyclization and Annulation Reactions

The dual functionality of compounds like this compound allows for intramolecular reactions to build fused ring systems. The 4-iodobenzyl moiety can act as the electrophilic partner, while a nucleophilic site on the pyrazole ring or its substituents can complete the cyclization.

For instance, an intramolecular Heck reaction could potentially occur. After oxidative addition of the palladium catalyst to the C-I bond, the resulting organopalladium species could be attacked by the C5 position of the pyrazole ring, if appropriately activated. Subsequent reductive elimination would forge a new ring, creating a complex, fused heterocyclic system. Similarly, the Parham cyclization utilizes a lithium-halogen exchange to generate an aryllithium which then attacks an intramolecular electrophile. wikipedia.org If a suitable electrophilic group were present on the pyrazole moiety, this could be a viable route to cyclized products. Such annulation strategies are powerful tools for rapidly increasing molecular complexity.

Reactivity of the 4-Hydroxyl Group

The 4-hydroxyl group is the most prominent functional group influencing the reactivity of this compound. Its ability to act as a proton donor and as a nucleophile (in its neutral or deprotonated form) is central to its chemical behavior.

The acidity of the 4-hydroxyl group, quantified by its pKa value, is a fundamental parameter governing its reactivity. organicchemistrydata.orglibretexts.org Proton transfer is a key step in many organic reactions, and the ease with which the 4-OH group can be deprotonated determines its nucleophilicity and its ability to participate in acid-base catalysis. masterorganicchemistry.comyoutube.com

The N-benzyl substituent, particularly with an iodine atom at the para position of the phenyl ring, exerts a mild electron-withdrawing effect, which would be expected to slightly increase the acidity of the 4-hydroxyl group. The acidity of pyrazol-4-ols is also part of a tautomeric equilibrium with the corresponding pyrazol-4-one. For instance, in the case of 4-hydroxypyridine, the pyridone tautomer is highly prevalent in aqueous solution, which affects its apparent acidity. stackexchange.com A similar consideration applies to pyrazol-4-ols.

Computational studies on substituted pyrazoles have shown that substituents can systematically modulate proton transfer reaction profiles. nih.gov The acidity of hydroxylated compounds can be significantly enhanced upon photoexcitation, a phenomenon known as excited-state intramolecular proton transfer (ESIPT), which has been observed in various pyrazole derivatives. rsc.org

Table 1: pKa Values of Related Phenolic and Heterocyclic Compounds

| Compound | Structure | pKa in Water | Reference |

| Phenol | C₆H₅OH | 9.95 | gwu.edu |

| 4-Nitrophenol | O₂NC₆H₄OH | 7.15 | gwu.edu |

| Benzoic Acid | C₆H₅COOH | 4.20 | organicchemistrydata.org |

| Water | H₂O | 14.0 | gwu.edu |

| 4-Hydroxypyridine | C₅H₅NO | ~11 (for OH) | stackexchange.com |

This table provides context for the expected acidity of a hydroxypyrazole by comparing it with common organic acids and phenols. The electron-withdrawing nature of the pyrazole ring is expected to lower the pKa of the 4-hydroxyl group relative to a simple alcohol.

The 4-hydroxyl group of this compound is amenable to various derivatization reactions, most notably esterification and etherification. These reactions allow for the modification of the compound's properties and provide a handle for further synthetic transformations.

Esterification: Esters can be formed by reacting the 4-hydroxyl group with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. youtube.com Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. khanacademy.org Alternatively, using a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) can provide the ester under milder conditions. youtube.com

Etherification: The synthesis of ethers from the 4-hydroxyl group can be achieved via a Williamson-type ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form the more nucleophilic alkoxide, which then reacts with an alkyl halide in an Sₙ2 reaction. youtube.com The choice of base is critical to avoid competing reactions. Mild bases are often preferred. youtube.com

The 4-iodo substituent on the N-benzyl group is relatively stable under these conditions but can participate in cross-coupling reactions, offering a route to further functionalization of the molecule. researchgate.net The synthesis of various functionalized pyrazoles often involves the derivatization of hydroxyl or amino groups present on the heterocyclic core. nih.govbeilstein-journals.org

Table 2: Representative Derivatization Reactions of Hydroxyl Groups

| Reaction Type | Reagents | Product Type | General Conditions |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COO-Pz) | Heat |

| Acylation | Acid Chloride (R-COCl), Base (e.g., Pyridine) | Ester (R-COO-Pz) | Anhydrous conditions, often at room temperature |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-Pz) | Anhydrous solvent (e.g., THF, DMF) |

Pz in this table represents the 1-(4-Iodo-benzyl)-1H-pyrazol-4-yl moiety.

Ligand-Based Reactivity in Coordination Complexes

Pyrazole derivatives are exceptionally versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. researchgate.netresearchgate.net The presence of a 4-hydroxyl group on the pyrazole ring, as in this compound, introduces a proton-responsive site that can significantly influence the properties and reactivity of the resulting metal complexes. nih.govbohrium.com

When a pyrazole ligand coordinates to a Lewis acidic metal center, the acidity of its proton-donating groups (like N-H or O-H) is enhanced. nih.gov For a this compound ligand, coordination to a metal ion via the pyrazole nitrogen atoms would increase the acidity of the 4-hydroxyl group. This facilitates its deprotonation to form a pyrazolate-4-oxide.

This deprotonated form can act as a bridging ligand, with the pyrazole nitrogen and the 4-oxygen atom coordinating to different metal centers, leading to the formation of polynuclear complexes or coordination polymers. uninsubria.it The pyrazolate moiety is well-known for its ability to act as an exo-bidentate ligand, bridging two metal centers. uninsubria.it

The reactivity of the coordinated ligand can be distinct from that of the free ligand. The proton-responsive nature of the hydroxyl group can be exploited in catalysis, where the reversible protonation/deprotonation of the ligand can facilitate substrate activation or product release. nih.gov The formation of coordination complexes can also pre-organize ligands for specific reactions or lead to the assembly of complex supramolecular structures, such as helicates and molecular squares, as has been observed with other functionalized pyrazolate ligands. nih.gov The coordination environment can be fine-tuned by the choice of metal ion and ancillary ligands, providing a powerful strategy for designing functional molecular materials. bohrium.comuab.catnih.gov

Coordination Chemistry and Catalytic Applications of Pyrazole Based Ligands Derived from 1 4 Iodo Benzyl 1h Pyrazol 4 Ol Scaffolds

Design Principles for Pyrazole (B372694) Ligands

The design of effective pyrazole-based ligands derived from a 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol scaffold would be guided by several key principles aimed at tailoring the electronic and steric environment of a coordinated metal center. Pyrazoles are versatile N-donor heterocyclic ligands, and their derivatives are widely used in coordination chemistry due to their diverse coordination possibilities. researchgate.netresearchgate.net

The N1-benzyl group offers a way to introduce steric bulk near the metal center, which can influence substrate accessibility and selectivity in catalytic reactions. The 4-iodo substituent on this benzyl (B1604629) group provides a reactive site for further modification through cross-coupling reactions, allowing for the creation of larger, more complex ligand architectures, such as multinuclear frameworks or immobilization onto solid supports for heterogeneous catalysis. lookchem.com

The pyrazole ring itself contains two nitrogen atoms, which can coordinate to metal ions in several ways. researchgate.net The most critical feature of the This compound scaffold is the hydroxyl group at the 4-position. Upon deprotonation, this group can act as an anionic oxygen donor, creating a bidentate N,O-chelate with the adjacent pyrazole nitrogen. This chelation effect typically results in more stable metal complexes compared to monodentate ligands. The combination of a "soft" nitrogen donor and a "hard" oxygen donor allows for versatile coordination to a wide range of metal ions.

Furthermore, the electronic properties of the ligand can be fine-tuned. The electron-donating or withdrawing nature of substituents on the pyrazole and benzyl rings directly impacts the electron density on the coordinating atoms, thereby modulating the Lewis acidity and redox potential of the metal center. This is a crucial factor in designing catalysts for specific reactions like oxidation or polymerization. orientjchem.orgresearchgate.net

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes using ligands derived from This compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netrsc.org The choice of metal precursor (e.g., chlorides, acetates, or nitrates) and reaction conditions would be critical in isolating the desired complex. researchgate.netresearchgate.net

Exploration of Diverse Coordination Modes

The pyrazolate anion, formed by deprotonating the pyrazole ring, is known to exhibit at least three primary coordination modes: monodentate, exo-bidentate (bridging two metal centers), and endo-bidentate. ambeed.com For a ligand based on This compound , the presence of the 4-hydroxyl group would likely favor a chelating coordination mode, binding to a single metal center through one of the pyrazole nitrogens and the deprotonated hydroxyl oxygen. However, depending on the reaction stoichiometry, the metal ion, and the other ligands present, the pyrazole nitrogen could also act as a bridge between two metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.netambeed.com The formation of such multinuclear systems is often sought after in catalysis, as cooperative effects between metal centers can lead to enhanced reactivity. researchgate.net

Spectroscopic and Structural Analysis of Metal Complexes

Characterization of these hypothetical metal complexes would rely on a suite of standard analytical techniques.

Infrared (IR) Spectroscopy: This technique would be used to confirm the coordination of the ligand to the metal. A key indicator would be the shift or disappearance of the O-H stretching vibration band (typically around 3300 cm⁻¹) upon deprotonation and coordination of the hydroxyl group. sigmaaldrich.com Changes in the C=N and N-N stretching frequencies of the pyrazole ring would also provide evidence of coordination. rsc.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complexes in solution. The disappearance of the hydroxyl proton signal in ¹H NMR would confirm deprotonation. Shifts in the resonances of the pyrazole and benzyl protons compared to the free ligand would indicate the coordination environment. chemscene.comrsc.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight and composition of the synthesized complexes. rsc.org

A summary of the expected analytical data for a hypothetical metal complex is provided in Table 1.

Table 1: Hypothetical Spectroscopic and Structural Data for a Metal Complex of 1-(4-Iodo-benzyl)-1H-pyrazol-4-olate

| Analytical Technique | Expected Observation | Implication |

|---|---|---|

| IR Spectroscopy | Disappearance of broad O-H stretch | Coordination of the deprotonated hydroxyl group |

| Shift in C=N/N-N ring stretches | Coordination of the pyrazole nitrogen | |

| ¹H NMR | Disappearance of -OH proton signal | Deprotonation and chelation |

| Shifts in pyrazole and benzyl proton signals | Confirmation of complex formation in solution | |

| Mass Spectrometry | Peak corresponding to [Ligand+Metal]⁺ | Confirmation of molecular formula |

| X-ray Diffraction | Defined metal-N and metal-O bond lengths | Unambiguous proof of structure and coordination mode |

Applications in Homogeneous and Heterogeneous Catalysis

The structural features of ligands derived from This compound make them promising candidates for various catalytic applications. The combination of N,O-donors is prevalent in catalysts for oxidation and polymerization reactions.

Catalytic Oxidation Processes (e.g., Catechol Oxidation)

Metal complexes, particularly those of copper, are widely studied as mimics of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. The activity of these model complexes is highly dependent on the ligand environment. researchgate.net Pyrazole-based ligands have been successfully employed in forming copper complexes that catalyze the aerobic oxidation of catechol. researchgate.net

A dinuclear copper complex bridged by the pyrazolate ligand could be particularly effective. Such a structure can facilitate the binding of a catechol molecule between the two metal centers, a proposed mechanism for the enzymatic reaction. The electronic properties imparted by the iodobenzyl group could further influence the redox potential of the copper centers, potentially enhancing the catalytic turnover rate. The general reaction for catechol oxidation is shown below.

Reaction Scheme: Catalytic Oxidation of Catechol

Polymerization Catalysis (e.g., Ring-Opening Polymerization)

The ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA) is another area where pyrazole-based catalysts have shown significant promise. rsc.orgresearchgate.net Titanium and zinc complexes, in particular, are effective catalysts for this transformation. researchgate.net

The addition of pyrazole ligands to simple metal alkoxides, such as titanium(IV) isopropoxide, has been shown to dramatically enhance catalytic activity. rsc.orgresearchgate.netresearchgate.net This enhancement is sometimes attributed to the formation of dinuclear species where the pyrazole acts as a bridging ligand, enabling cooperative activation between the metal centers. researchgate.netresearchgate.net A ligand derived from This compound could act as a robust N,O-ancillary ligand for a metal center, initiating polymerization through a coordination-insertion mechanism. The steric bulk of the N-benzyl group could also play a role in the stereoselectivity of the polymerization of racemic lactide.

Table 2: Potential Catalytic Applications and Relevant Metals

| Catalytic Application | Typical Metal Centers | Role of Pyrazole Ligand |

|---|---|---|

| Catechol Oxidation | Copper (Cu) | Mimics active site of catechol oxidase, stabilizes dinuclear complexes. |

| Ring-Opening Polymerization | Titanium (Ti), Zinc (Zn), Magnesium (Mg) | Enhances catalytic activity, influences stereoselectivity. |

Other Industrially Relevant Catalytic Transformations

Ligands derived from the this compound scaffold are anticipated to be versatile in a range of industrially significant catalytic processes. The inherent functionalities of this molecule—the pyrazol-4-ol core capable of acting as a bidentate ligand, the sterically influential N-(4-iodobenzyl) group, and the reactive carbon-iodine bond—provide a tunable platform for the design of specialized catalysts.

The pyrazol-4-ol moiety can coordinate with a variety of transition metals, forming stable complexes that can catalyze numerous reactions. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be modulated by the substituents on the pyrazole and benzyl rings. The presence of the iodine atom on the benzyl group offers a site for further functionalization, potentially allowing for the immobilization of the catalyst on a solid support or for the introduction of additional catalytic sites.

One area of potential application is in oxidation catalysis . Metal complexes featuring pyrazole-based ligands are known to be effective catalysts for the oxidation of various organic substrates. For instance, manganese or iron complexes with ligands derived from this compound could potentially catalyze the selective oxidation of alcohols to aldehydes or ketones, or the epoxidation of olefins. The steric bulk of the iodobenzyl group could influence the selectivity of these transformations.

Another promising area is in carbon-carbon bond-forming reactions . Palladium or nickel complexes of these pyrazole-based ligands could be explored for their catalytic activity in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. dnu.dp.ua The iodobenzyl group itself could participate in these reactions, or it could serve to stabilize the catalytically active metal center. The ability to tune the ligand's electronic and steric properties would be crucial in optimizing the efficiency and selectivity of these industrially important processes.

Furthermore, the development of asymmetric catalysis is a key objective in modern chemical manufacturing. Chiral versions of ligands derived from the this compound scaffold, for example, by introducing a chiral center in the benzyl group, could be synthesized. These chiral ligands could then be used to prepare enantioselective catalysts for a variety of transformations, including hydrogenations, hydrosilylations, and aldol (B89426) reactions.

The following table provides a hypothetical overview of potential catalytic applications and the key features of the this compound-derived ligands that would be relevant.

| Catalytic Transformation | Metal Center | Potential Advantages of the Ligand Scaffold |

| Selective Alcohol Oxidation | Mn, Fe, Ru | Tunable steric and electronic properties; robust ligand framework. |

| Olefin Epoxidation | Mn, Fe, Mo | Potential for high selectivity due to the defined coordination sphere. |

| Suzuki-Miyaura Coupling | Pd, Ni | Enhanced stability of the catalytic species; potential for catalyst recycling. |

| Asymmetric Hydrogenation | Rh, Ru, Ir | Introduction of chirality for enantioselective synthesis. |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their pore size, shape, and chemical functionality, can be tailored by judiciously selecting the metal and organic components. Ligands derived from this compound present an interesting prospect for the design of novel MOFs with unique properties. researchgate.net

The pyrazol-4-ol moiety can act as a ditopic or tritopic linker, depending on the coordination mode and the potential involvement of the hydroxyl group. This could lead to the formation of two- or three-dimensional MOF architectures. The N-(4-iodobenzyl) group would decorate the pores of the resulting MOF, introducing specific functionalities.

The presence of the iodine atom is particularly noteworthy. It can serve several purposes within the MOF structure:

Enhanced Gas Adsorption: The polarizable nature of the iodine atom could lead to stronger interactions with certain gas molecules, such as iodine vapor or volatile organic compounds, making these MOFs potentially useful for gas separation and storage applications.

Post-Synthetic Modification: The carbon-iodine bond provides a reactive handle for post-synthetic modification of the MOF. For example, the iodine atom could be replaced with other functional groups through cross-coupling reactions, allowing for the fine-tuning of the MOF's properties after its initial synthesis.

Catalytic Sites: The iodine atom itself, or functional groups introduced via post-synthetic modification, could act as catalytic sites within the pores of the MOF. This would create a heterogeneous catalyst with the advantages of high surface area and shape selectivity.

Luminescent Properties: The introduction of a heavy atom like iodine can influence the photophysical properties of the MOF, potentially leading to materials with interesting luminescence or sensing capabilities.

The table below illustrates the potential characteristics of MOFs constructed using ligands derived from this compound.

| MOF Property | Role of the this compound Derived Ligand | Potential Application |

| Porosity | The geometry of the ligand dictates the network topology and pore dimensions. | Gas storage, separation |

| Chemical Functionality | The iodobenzyl group lines the pores, offering specific interaction sites. | Selective adsorption, sensing |

| Catalytic Activity | The metal nodes and/or the functionalized ligand can act as catalytic centers. | Heterogeneous catalysis |

| Post-Synthetic Modification | The C-I bond allows for the introduction of new functional groups. | Tunable materials design |

Structure Design Relationships and Chemical Optimization of 1 4 Iodo Benzyl 1h Pyrazol 4 Ol Scaffolds

Systematic Investigation of Substituent Effects on Chemical Properties and Reactivity

The chemical properties and reactivity of the 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol scaffold are governed by the interplay of its three key substituents: the 4-hydroxyl group on the pyrazole (B372694) ring, the N1-benzyl substituent, and the iodo group at the 4-position of the benzyl (B1604629) ring. Each of these groups imparts distinct electronic and steric effects that modulate the behavior of the molecule.

The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, one of a pyrrole-type (N1) and one of a pyridine-type (N2). This structure is electro mdpi.comn-rich and susceptible to electrophilic substitution, primarily at the C4 position. However, in the target molecule, this position is already occupied by a hydroxyl group.

Acidity/Basicity: The electron-donating nature of the -OH group can increase the acidity of the N-H proton in a corresponding N-unsubstituted pyrazole. For the N1-substituted ta nih.govrget molecule, it primarily influences the basicity of the N2 nitrogen.

Reactivity: Increased electron density can enhance the ring's reactivity towards certain electrophiles at the C3 and C5 positions, although this effect is often counteracted by the steric bulk of the N1-benzyl group.

Effects of the N1-(4-Iodo-benzyl) Group:

Steric Hindrance: The N1-benzyl group provides significant steric bulk around the N1 and C5 positions of the pyrazole ring. This can direct incoming reagents to the less hindered C3 position in reactions involving the pyrazole core.

Electronic Effects: N-substituents can decrease the aromaticity of the pyrazole ring, particularly if they are electron-withdrawing. The benzyl group itself h rsc.orgas a mild inductive effect, but the primary electronic influence comes from the iodo-substituent on the phenyl ring.

Effects of the 4-Iodo Group: The iodine atom on the benzyl ring has a dual electronic character. It is electron-withdrawing through its inductive effect but can be weakly electron-donating through resonance.

Reactivity of the Benzyl Ring: As a deactivating group, the iodine atom directs electrophilic aromatic substitution on the benzyl ring to the ortho positions (relative to the CH2 group).

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond donor in non-covalent interactions.

Synthetic Handle: acs.orgnih.gov The carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions.

Table 1: Summary of Su nih.govbstituent Effects on the this compound Scaffold

| Substituent | Position | Primary Electronic Effect | Steric Effect | Impact on Reactivity and Properties |

|---|---|---|---|---|

| Hydroxyl (-OH) | C4 (Pyrazole) | Strongly electron-donating (resonance) | Small | Increases electron density of pyrazole ring; acts as H-bond donor/acceptor. |

| Benzyl | N1 (Pyrazole) | Weakly electron-withdrawing (inductive) | Large | Provides steric hindrance around N1/C5; influences conformation. |

| Iodo (-I) | C4 (Benzyl) | Electron-withdrawing (inductive) | Moderate | Enables cross-coupling reactions; acts as a halogen bond donor. |

Stereochemical Influence on Molecular Recognition and Self-Assembly

While this compound is an achiral molecule, its functional groups play a crucial role in directing its three-dimensional arrangement through non-covalent interactions, which is fundamental for molecular recognition and self-assembly. The spatial organization of molecules in the solid state or in complex with biological macromolecules is dictated by these directed forces.

Hydrogen Bonding: The 4-hydroxyl group is a potent hydrogen bond donor and acceptor. This functionality is a primary driver for self-assembly in pyrazole derivatives. Hydroxypyrazoles are known to form various supramolecular structures, such as dimers, trimers, tetramers, and infinite chains, through intermolecular O-H···N or O-H···O hydrogen bonds. In the case of 1-(4-Iodo- nih.govbenzyl)-1H-pyrazol-4-ol, the hydroxyl group can form strong hydrogen bonds with the pyridine-like N2 atom of an adjacent molecule, leading to predictable self-assembly motifs.

Halogen Bonding: The nih.gov iodine atom on the benzyl ring can participate in halogen bonding. This is a directional, no nih.govn-covalent interaction where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis base (an electron-rich atom like oxygen or nitrogen). The strength of this inte acs.orgraction can be influenced by other substituents on the aromatic ring. The interplay between the researchgate.net strong hydrogen bonding mediated by the pyrazol-ol group and the weaker, but highly directional, halogen bonding from the iodo-benzyl group could lead to the formation of complex and well-defined 2D or 3D supramolecular architectures.

Molecular Recognition: In the context of biological systems, these same non-covalent interactions are critical for molecular recognition. For a molecule to bind to a biological target, such as an enzyme or receptor, its shape and the spatial arrangement of its functional groups must be complementary to the binding site.

The 4-hydroxyl group can act as a key hydrogen bond donor or acceptor to amino acid residues in a protein's active site.

The aromatic pyrazole and benzyl rings can engage in π-π stacking or hydrophobic interactions.

The iodine atom, through halogen bonding, can form specific, directional interactions with electron-rich atoms (like the oxygen of a carbonyl group) in the binding pocket, contributing to binding affinity and selectivity.

While the parent molecule is achiral, the introduction of a stereocenter, for example by modifying the benzyl group, would lead to enantiomers that could exhibit different binding affinities and biological activities due to the specific stereochemical requirements of chiral biological targets. Computer-aided design and nih.gov molecular dynamics simulations are often used to predict and understand these enantioselective recognition processes.

Rational Cheminih.govcore.ac.ukcal Design for Modulating Reactivity and Selectivity in Synthetic Transformations

The functional groups present in this compound provide multiple handles for rational chemical design, allowing for the modulation of its properties and its use as a versatile intermediate in synthetic transformations.

Transformations involving the 4-Iodo-benzyl Group: The carbon-iodine bond is the most synthetically versatile site on the molecule for diversification. It is an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the rational introduction of various substituents at the 4-position of the benzyl ring to fine-tune the molecule's electronic, steric, and pharmacokinetic properties.

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form stilbene-like structures.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives.

Carbonylation Reactions: Introduction of carbonyl-containing groups like esters or amides.

Transformations involving the 4-Hydroxyl Group: The hydroxyl group can be readily functionalized to alter the molecule's properties.

O-Alkylation/O-Arylation: Etherification to introduce new alkyl or aryl groups, which can modulate lipophilicity and steric profile.

O-Acylation: Esterification to form esters, which can act as prodrugs or modify solubility.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate), enabling nucleophilic substitution at the C4 position of the pyrazole ring.

Transformations involving the Pyrazole Ring: The pyrazole ring itself, while highly substituted, still possesses reactive sites. The C3 and C5 positions are generally electron-deficient and can be susceptible to nucleophilic attack under certain conditions. Furthermore, the electron mdpi.comic nature of the ring can be modulated by the existing substituents to influence the reactivity of other parts of the molecule. The rational design of pyrazole-based compounds is a key strategy in the development of new therapeutics and functional materials.

Table 2: Potential Syn researchgate.netfrontiersin.orgthetic Transformations for Rational Design

| Functional Group | Reaction Type | Reagents | Purpose/Outcome |

|---|---|---|---|

| 4-Iodo-benzyl | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Introduce new aryl/heteroaryl groups. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Introduce alkynyl groups for further functionalization. | |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Introduce amino functionalities. | |

| Heck Coupling | Alkene, Pd catalyst, Base | Introduce vinyl groups. | |

| 4-Hydroxyl | O-Alkylation (Williamson) | R-X, Base | Introduce ether linkages to modify solubility/lipophilicity. |

| O-Acylation | Acyl chloride/anhydride, Base | Form esters, potentially as prodrugs. |

Computational Approaches for Predicting and Optimizing Molecular Architectures

Computational chemistry has become an indispensable tool for understanding the properties of pyrazole derivatives and for guiding the rational design of new molecular architectures. These methods allow for t eurasianjournals.comhe prediction of molecular structure, reactivity, and interactions, thereby accelerating the discovery and optimization process.

Density Functional The eurasianjournals.comory (DFT): DFT calculations are widely used to investigate the electronic structure and properties of pyrazole-based molecules. For 1-(4-Iodo-benzyl)-1H- tandfonline.comacs.orgpyrazol-4-ol, DFT can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and torsional angles.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations provid researchgate.nete insights into the molecule's reactivity, identifying likely sites for electrophilic or nucleophilic attack.

Predict Spectroscop researchgate.netic Properties: Calculate theoretical IR, Raman, and NMR spectra to aid in the characterization and structural confirmation of synthesized compounds.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target. For pyrazole scaffolds, w nih.govresearchgate.nethich are common in drug discovery, docking studies can:

Identify Potential Binding Poses: Simulate how this compound or its derivatives might fit into the active site of a protein.

Estimate Binding Af mdpi.comfinity: Provide a scoring function to rank different poses and different derivatives based on their predicted binding strength.

Guide Rational Design: By visualizing the interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the ligand and the protein, researchers can rationally design modifications to improve binding affinity and selectivity.

Molecular Dynamics (MD proquest.comnih.gov) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be eurasianjournals.comused to:

Explore Conformational Space: Analyze the flexibility of the molecule and identify the most populated conformations in solution.

Study Ligand-Receptor Stability: Assess the stability of a docked ligand-protein complex over time, providing a more realistic view of the binding event.

Analyze Solvation Effects: Understand how the solvent (e.g., water) interacts with the molecule and influences its conformation and properties.

These computational approaches, often used in combination, provide a powerful platform for predicting the properties of novel pyrazole derivatives and for optimizing their molecular architecture for specific applications in medicine or materials science.

Table 3: Computational researchgate.net Methods for Analyzing Pyrazole Scaffolds

| Computational Method | Key Applications | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction | Optimized geometry, HOMO/LUMO energies, electrostatic potential, spectroscopic data |

| Molecular Docking | Ligand-protein interaction studies | Binding pose, binding affinity (score), key intermolecular interactions |

| Molecular Dynamics (MD) | Analysis of dynamic behavior and stability | Conformational flexibility, stability of complexes, solvation effects |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for activity based on molecular descriptors |

Future Research Directions and Perspectives in 1 4 Iodo Benzyl 1h Pyrazol 4 Ol Chemistry

Development of Novel and Efficient Synthetic Routes

The classical Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remains a fundamental method for creating the pyrazole (B372694) ring. nih.govnih.gov For 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol, this would traditionally involve the reaction of (4-iodobenzyl)hydrazine with a synthetic equivalent of a 1,3-dicarbonyl compound leading to a 4-hydroxy pyrazole. However, future research will likely focus on more sophisticated and efficient strategies.

Modern synthetic chemistry offers a variety of advanced methods that could be adapted for this target molecule. researchgate.netrsc.org Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are particularly attractive for their efficiency and atom economy. rsc.orgnih.gov Developing an MCR for this compound could significantly streamline its production. mdpi.com Furthermore, the use of flow chemistry reactors can offer precise control over reaction parameters, leading to higher yields and purity, which is especially beneficial for optimizing complex reaction pathways. rsc.org

Future efforts should also explore transition-metal-free synthetic pathways to enhance the environmental friendliness of the process. organic-chemistry.orgmdpi.com For instance, iodine-catalyzed methods have emerged for the synthesis of substituted pyrazoles and could be investigated. mdpi.com A novel one-step synthesis for fully substituted pyrazol-4-ols has been reported using thietanones and 1,2,4,5-tetrazines, which could inspire unconventional routes to the target compound. nih.gov

| Synthetic Strategy | Potential Advantages for this compound | Key Considerations |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, operational simplicity. rsc.orgmdpi.com | Identification of suitable starting materials and reaction conditions. |

| Flow Chemistry | Precise control of temperature, pressure, and reaction time; improved safety and scalability. rsc.org | Requires specialized equipment; optimization of flow parameters. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts; greener process. organic-chemistry.orgmdpi.com | Catalyst efficiency and selectivity may need extensive optimization. |

| Photoredox Catalysis | Mild reaction conditions using visible light; enables unique transformations. nih.govorganic-chemistry.org | Selection of appropriate photocatalyst and reaction setup. |

Advanced Spectroscopic and Microscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic routes. Future studies on the synthesis of this compound would greatly benefit from the application of advanced real-time monitoring techniques. Transient flow methods, for example, have been used to acquire detailed kinetic data for the Knorr pyrazole synthesis, revealing complex mechanisms including autocatalysis and unexpected intermediates. rsc.org

In-situ spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption and product formation without disturbing the reaction. researchgate.netrsc.orgresearchgate.net This data is invaluable for building accurate microkinetic models. rsc.org Mass spectrometry, particularly Electrospray Ionization-Mass Spectrometry (ESI-MS), can be used to identify transient intermediates, providing deeper mechanistic insights. rsc.org The integration of these advanced analytical tools will be instrumental in moving from empirical process development to a rationally designed synthesis for this compound.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental research with computational modeling has become a powerful paradigm in modern chemistry. nih.gov For this compound, this synergy can be leveraged in several ways. Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties (NMR, IR, UV-Vis), which can then be compared with experimental data to confirm the structure and elucidate electronic properties. rsc.orgresearchgate.net

Computational studies are also essential for understanding reaction mechanisms. researchgate.net By modeling potential energy surfaces, researchers can identify the most likely reaction pathways, transition states, and intermediates, guiding the design of more efficient synthetic strategies. Molecular docking studies, a key tool in drug discovery, can predict the binding affinity of this compound and its future derivatives to biological targets like protein kinases, helping to prioritize compounds for synthesis and biological evaluation. rsc.orgnih.gov The integration of these computational approaches with laboratory experiments will accelerate the research and development cycle for this class of compounds. researchgate.net

Exploration of New Catalytic Paradigms and Sustainable Chemical Processes

Green chemistry principles are increasingly guiding synthetic planning. researchgate.netthieme-connect.com Future research on this compound should prioritize the development of sustainable and environmentally benign processes. This includes the exploration of novel catalytic systems that are efficient, recyclable, and non-toxic.

Heterogeneous catalysts, such as nano-catalysts and metal-organic frameworks (MOFs), offer advantages like easy separation and reusability. mdpi.comnih.gov For instance, magnetic nanoparticles have been used as recyclable catalysts in pyrazole synthesis. rsc.org The use of green solvents, with water being the most desirable, is another key aspect of sustainable synthesis. thieme-connect.com Energy-efficient techniques like microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields in pyrazole synthesis, often under solvent-free conditions. researchgate.netnih.govtandfonline.com Applying these green methodologies to the synthesis of this compound would represent a significant step towards sustainable chemical manufacturing.

| Green Chemistry Approach | Application to Pyrazole Synthesis | Potential Impact |

| Heterogeneous Nanocatalysts | Use of recyclable catalysts like magnetic nanoparticles (e.g., SrFe12O19, CoFe2O4). rsc.orgmdpi.com | Reduced catalyst waste, simplified product purification. |

| Aqueous Synthesis | Using water as a solvent, often with surfactants like CTAB. thieme-connect.com | Elimination of volatile organic compounds (VOCs). |

| Microwave/Ultrasound | Energy-efficient methods to accelerate reactions. nih.gov | Shorter reaction times, potentially higher yields. |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent, sometimes using ionic liquids. tandfonline.com | Minimized solvent waste and environmental impact. |

Design of Next-Generation Pyrazole Scaffolds with Tunable Chemical Functionalities

The structure of this compound is an excellent starting point for creating a library of new compounds with tailored properties. The iodobenzyl group is particularly important as the carbon-iodine bond serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions.

Future research should extensively explore reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations at the 4-iodo position of the benzyl (B1604629) group. This would allow for the introduction of a vast array of chemical functionalities (e.g., aryl, alkynyl, amino groups), leading to the creation of novel pyrazole derivatives. nih.gov Additionally, the pyrazol-4-ol moiety itself offers sites for further functionalization. The hydroxyl group can be derivatized, and the pyrazole ring can undergo various electrophilic substitution or N-alkylation reactions. nih.gov This ability to systematically tune the chemical functionalities of the scaffold is critical for optimizing its properties for specific applications, whether in the development of new pharmaceuticals, agrochemicals, or advanced materials. nih.govmdpi.com The design of such next-generation pyrazole scaffolds holds the key to discovering molecules with enhanced activity and novel mechanisms of action. ias.ac.inresearchgate.net

常见问题

Basic Research Question

- 1H NMR : Aromatic protons adjacent to iodine appear downfield (δ 7.4–9.3 ppm). The pyrazole-OH resonates upfield (δ ~6.0 ppm) due to intramolecular hydrogen bonding. The benzyl CH2 group shows a singlet at δ ~5.2 ppm .

- IR : Aromatic C-H stretches at 3050–3078 cm⁻¹, pyrazole N-H/O-H at 3200–3400 cm⁻¹, and absence of C=O peaks confirm cyclization .

Basic Research Question

- Use PPE (gloves, lab coat, goggles) to avoid dermal contact.

- Conduct reactions in a fume hood due to acetic acid vapors.

- Dispose of iodine-containing waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate) .

How do electronic effects of the 4-iodo substituent influence synthetic pathways and byproduct formation?

Advanced Research Question

The iodine atom’s electron-withdrawing nature reduces electron density at the benzyl position, slowing nucleophilic attack during cyclization compared to electron-donating groups (e.g., methoxy). This may necessitate extended reflux times or higher temperatures. Competing side reactions (e.g., epoxide ring-opening) can occur if steric hindrance impedes cyclization. Monitor intermediates via HPLC to identify byproducts like hydrazone adducts .

What strategies refine the crystal structure of this compound using SHELX software?

Advanced Research Question

Use SHELXL for refinement:

Input data from high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

Resolve hydrogen bonding via Fourier difference maps; the pyrazole-OH typically forms O-H⋯N or O-H⋯I interactions (d ≈ 2.8 Å).

Apply TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) .

How can hydrogen bonding patterns predict supramolecular assembly in the solid state?

Advanced Research Question

Graph-set analysis (Etter’s method) identifies recurring motifs:

- Motif 1 : Pyrazole-OH⋯N (chain: C(6)) stabilizes 1D chains.

- Motif 2 : Iodo⋯π interactions (3.5 Å) contribute to layered packing.

Use Mercury CSD software to visualize and quantify interactions .

What in silico and in vitro approaches hypothesize biological activity for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。